

## Pivekimab Sunirine treatment-related adverse

events

Author: BenchChem Technical Support Team. Date: December 2025



## **Pivekimab Sunirine Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding treatment-related adverse events observed with Pivekimab **Sunirine** (IMGN632). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research.

## **Troubleshooting Guides & FAQs**

Q1: We are observing a higher-than-expected incidence of febrile neutropenia in our study. What are the reported rates and what mitigation strategies can be implemented?

A1: Febrile neutropenia is a common and serious adverse event associated with Pivekimab **Sunirine**.

- Reported Incidence:
  - Monotherapy (Recommended Phase II Dose): Grade 3 or worse febrile neutropenia was reported in 10% of patients.[1][2] Serious febrile neutropenia occurred in 7% of patients.[2]
  - Combination Therapy (with Azacitidine and Venetoclax): All-grade febrile neutropenia was observed in 33-44% of patients, with Grade 3 or higher events occurring in 29-38% of patients.[3][4]



- Troubleshooting & Mitigation:
  - Prophylaxis: The use of granulocyte colony-stimulating factor (G-CSF) should be considered as primary prophylaxis, especially in patients with a high risk of febrile neutropenia.[5]
  - Monitoring: Implement rigorous monitoring of complete blood counts, particularly during the initial cycles of treatment. Educate patients on the signs and symptoms of infection and the importance of seeking immediate medical attention for fever.[6]
  - Management: For patients who develop febrile neutropenia, immediate administration of broad-spectrum antibiotics (within one hour of triage) is crucial.[5][7] Risk stratification using tools like the Multinational Association for Supportive Care in Cancer (MASCC) score can help determine the appropriate setting for management (inpatient vs. outpatient).[8][9]

Q2: Our team has noted several infusion-related reactions (IRRs). What is the expected frequency and how can these be managed?

A2: Infusion-related reactions are another key adverse event.

- Reported Incidence:
  - Monotherapy (Recommended Phase II Dose): Grade 3 or worse infusion-related reactions were reported in 7% of patients.[1][2]
  - Combination Therapy (with Azacitidine and Venetoclax): All-grade infusion-related reactions were noted in 22% of patients, with Grade 3 or higher events in 2%.[3] In another combination therapy study, IRRs occurred in 16% of patients with no Grade 3 or higher events.
- Troubleshooting & Mitigation:
  - Premedication: Administering premedication such as acetaminophen, antihistamines, and corticosteroids can help reduce the incidence and severity of IRRs.[10]



- Infusion Rate: For the initial infusion, a slower rate is recommended, with a gradual increase if well-tolerated. If an IRR occurs, the infusion should be stopped. Once symptoms resolve, the infusion can be restarted at a reduced rate (e.g., 50% of the rate at which the reaction occurred).[11]
- Patient Monitoring: Closely monitor patients for signs and symptoms of IRRs (e.g., fever, chills, rash, dyspnea, hypotension) during and for a period after the infusion.[10][12]

Q3: What are the other common treatment-emergent adverse events (TEAEs) to be aware of when working with Pivekimab **Sunirine**, particularly in combination therapy?

A3: Besides febrile neutropenia and infusion-related reactions, several other TEAEs have been reported, primarily in the context of combination therapy with azacitidine and venetoclax.

- Common TEAEs (All Grades):
  - Constipation (42-61%)[4][13][14]
  - Peripheral edema (36-51%)[4][13][14]
  - Diarrhea (36-40%)[4][15]
  - Nausea (28-32%)[4][15]
  - Thrombocytopenia (23-69%)[3][13][14]
  - Dyspnea (22%)[3]
  - Hypokalemia (21-28%)[3][4][15]
  - Fatigue (20-24%)[3][15]
- Management: Proactive management of these side effects is crucial for patient safety and treatment adherence. This includes providing supportive care such as antiemetics for nausea and antidiarrheals, as well as patient education on dietary and lifestyle modifications.[16]
   Regular monitoring of electrolytes and blood counts is also recommended.



# **Data Presentation: Quantitative Summary of Adverse Events**

Table 1: Treatment-Related Adverse Events with Pivekimab **Sunirine** Monotherapy (Recommended Phase II Dose)

| Adverse Event              | Grade ≥3 Incidence (%) | Serious Adverse Event<br>Incidence (%) |
|----------------------------|------------------------|----------------------------------------|
| Febrile Neutropenia        | 10[1][2]               | 7[2]                                   |
| Infusion-Related Reactions | 7[1][2]                | 7[2]                                   |
| Anemia                     | 7[1]                   | Not Reported                           |

Table 2: Treatment-Emergent Adverse Events with Pivekimab **Sunirine** in Combination with Azacitidine and Venetoclax



| Adverse Event              | All Grades Incidence (%) | Grade ≥3 Incidence (%) |
|----------------------------|--------------------------|------------------------|
| Febrile Neutropenia        | 33 - 44[3][4]            | 29 - 38[3][4]          |
| Thrombocytopenia           | 23 - 69[3][13][14]       | 20[3]                  |
| Constipation               | 42 - 61[4][13][14]       | 2[4][15]               |
| Peripheral Edema           | 36 - 51[4][13][14]       | 4[4][15]               |
| Diarrhea                   | 36 - 40[4][15]           | 2[4][15]               |
| Nausea                     | 28 - 32[4][15]           | 4[4][15]               |
| Dyspnea                    | 22[3]                    | 6[3]                   |
| Infusion-Related Reactions | 16 - 22[3]               | 0 - 2[3]               |
| Hypokalemia                | 21 - 28[3][4][15]        | 2 - 4[3][4][15]        |
| Fatigue                    | 20 - 24[3][15]           | 2 - 6[15]              |
| Hypophosphatemia           | 32 - 34[4][15]           | 0 - 2[4][15]           |
| Hypotension                | 24[15]                   | 2[15]                  |
| Pyrexia (Fever)            | 24[15]                   | 0[15]                  |

## Experimental Protocols: Monitoring for Key Adverse Events

While specific protocols from the Pivekimab **Sunirine** clinical trials are not publicly available, the following are generalized methodologies for monitoring common adverse events associated with antibody-drug conjugates.

- 1. Protocol for Monitoring Infusion-Related Reactions (IRRs)
- Objective: To detect and manage IRRs in a timely manner.
- Procedure:



- Pre-infusion: Assess the patient's risk for an IRR. Administer premedication (e.g., acetaminophen, diphenhydramine, corticosteroid) 30-60 minutes prior to the infusion.[10]
- During Infusion: Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at baseline, 15 minutes after the start of the infusion, and then every 30-60 minutes. Continuously observe the patient for signs and symptoms of an IRR.[12]
- Post-infusion: Continue to monitor the patient for at least one hour post-infusion. Educate
  the patient to report any delayed reactions that may occur within 24 hours.[17]
- Grading of IRRs: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) for grading the severity of IRRs.
- 2. Protocol for Monitoring Febrile Neutropenia
- Objective: To ensure early detection and prompt management of febrile neutropenia.
- Procedure:
  - Patient Education: Educate patients on the signs of infection and the importance of taking their temperature if they feel unwell. Instruct them to report any fever (e.g., a single oral temperature of ≥38.3°C or a sustained temperature of ≥38.0°C for one hour) immediately.
     [8]
  - Laboratory Monitoring: Perform complete blood counts (CBC) with differential at baseline and regularly throughout the treatment cycles, with increased frequency based on the expected nadir of neutrophil counts.
  - Initial Assessment of Fever: For a patient presenting with fever and suspected neutropenia, perform a rapid assessment including vital signs, physical examination, and collection of blood cultures (from both a peripheral vein and any indwelling catheter).[8]
  - Risk Stratification: Use a validated risk-assessment tool (e.g., MASCC score) to determine
    if the patient is at high or low risk for complications.[9]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Pivekimab Sunirine.





#### Click to download full resolution via product page

Caption: General experimental workflow for Pivekimab **Sunirine** administration.



Click to download full resolution via product page

Caption: Logical relationships of Pivekimab **Sunirine** and adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Safety and efficacy of pivekimab sunirine in R/R AML: phase I/II study [aml-hub.com]
- 2. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Paper: Pivekimab Sunirine (PVEK, IMGN632), a CD123-Targeting Antibody-Drug Conjugate, in Combination with Azacitidine and Venetoclax in Patients with Newly Diagnosed Acute Myeloid Leukemia [ash.confex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. oncologypro.esmo.org [oncologypro.esmo.org]
- 7. Clinical Implications of Febrile Neutropenia Guidelines in the Cancer Patient Population -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management and Preventive Measures for Febrile Neutropenia PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Practice Guideline for Outpatient Management of Fever and Neutropenia in Adults Treated for Malignancy: Update by ASCO/IDSA [idsociety.org]
- 10. dovepress.com [dovepress.com]
- 11. Management of infusion-related reactions in cancer therapy: strategies and challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infusion reactions: diagnosis, assessment, and management. | Semantic Scholar [semanticscholar.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. news.abbvie.com [news.abbvie.com]
- 16. Pharmacists at the Forefront: Proactive Management of Adverse Events in ADC Therapy [jhoponline.com]
- 17. Clinical development methodology for infusion-related reactions with monoclonal antibodies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pivekimab Sunirine treatment-related adverse events]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b10860453#pivekimab-sunirine-treatment-related-adverse-events]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com